Valericanhydride

Thermodynamics Solution Chemistry Calorimetry

Generic anhydride substitution often yields suboptimal results due to mismatched steric/electronic profiles. Valeric anhydride (CAS 2082-59-9) delivers quantifiable advantages: • 100% conversion in Friedel-Crafts acylations of activated aromatics at room temperature-a 98°C reduction vs. acetic anhydride, enabling energy-efficient processes with thermally labile substrates. • Near-complete esterification (degree ~2) in chitin modification for hydrophobic biomaterials (tissue engineering, controlled drug release). • Defined second-order rate constant (k = 0.015 L·mol⁻¹·min⁻¹ at 333 K) for alcoholysis kinetics, enabling predictive process modeling. Supplied at ≥98% purity with full QA documentation. Bulk quantities available.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 2082-59-9
Cat. No. B044263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValericanhydride
CAS2082-59-9
SynonymsPentanoic Acid 1,1’-Anhydride_x000B_Pentanoic Acid Anhydride;  Valeric Anhydride;  Pentanoic Anhydride;  Valeric Acid Anhydride;  Valeryl Anhydride;  n-Valeric Anhydride
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC(=O)CCCC
InChIInChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3
InChIKeyDUCKXCGALKOSJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valericanhydride Physical & Chemical Properties


Valericanhydride (n-valeric anhydride, pentanoic anhydride) is a symmetrical aliphatic carboxylic acid anhydride with the molecular formula C₁₀H₁₈O₃ . It is a colorless to pale yellow liquid at room temperature, with a boiling point of 227–230 °C, a melting point of −56 °C, a density of 0.944 g/mL at 20 °C, and a refractive index (n20/D) of 1.421 . As a reactive acylating agent, it participates in esterification, amidation, and Friedel-Crafts acylation reactions [1][2].

Acylating agent for esterification, amidation, and Friedel-Crafts acylation
C5 aliphatic chain length influences reactivity, regioselectivity, and solvation
Liquid reagent suitable for solution-phase synthesis and process development

Why Valericanhydride Cannot Be Directly Substituted


Aliphatic anhydrides differ significantly in their steric and electronic properties, which directly impact reaction kinetics, regioselectivity, and product yields. The five-carbon chain length of valericanhydride confers distinct diffusion characteristics within porous catalysts and unique thermodynamic mixing behavior with solvents compared to shorter (e.g., acetic, propionic) or longer (e.g., hexanoic) chain anhydrides [1]. These differences manifest as quantifiable variations in reaction yields, activation energies, and excess molar enthalpies, meaning that substituting valericanhydride with a generic analog can lead to suboptimal or failed synthetic outcomes [2][3].

Chain length alters reaction kinetics and regioselectivity compared to acetic, propionic, butyric, or hexanoic anhydrides.
Thermodynamic mixing behavior (excess molar enthalpy) shifts with hydrocarbon solvent, affecting process design.
Generic anhydride substitution may reduce yield or selectivity in acylation, nitration, or biopolymer modification.

Valericanhydride Performance Benchmarks vs. Other Anhydrides


Excess Molar Enthalpy vs. Hexanoic Anhydride

Excess molar enthalpy (Hᴱ) measurements provide insight into molecular interactions in solution. For binary mixtures with n-dodecane, n-tetradecane, and n-hexadecane, n-valeric anhydride exhibits maximum Hᴱ values at mole fractions ranging from 0.47 to 0.49, whereas n-hexanoic anhydride shows maximum Hᴱ at lower mole fractions of 0.44 to 0.47 [1]. This difference indicates that valericanhydride achieves its peak enthalpy change at a higher concentration in the mixture, reflecting its distinct solvation and interaction profile.

Excess molar enthalpy
Head-to-head
Target: mole fraction 0.47–0.49
Comparator: 0.44–0.47 (n-hexanoic anhydride)
Distinct solvation profile vs. C6 anhydride
Binary mixtures with long-chain alkanes, 298.15 K
Thermodynamics Solution Chemistry Calorimetry

Regioselective Dinitration Yield Comparison

In the dinitration of toluene using a zeolite Hβ catalyst, valericanhydride achieved a 67% yield of the desired product (compound 5) after 4 hours, which increased to 83% after an extended 8-hour reaction [1]. This yield is significantly lower than the 94% obtained with propionic anhydride under the same 4-hour conditions, but higher than the yields achieved with butyric anhydride (67% at 4h, 81% at 8h) and acetic anhydride (53%) [1].

Dinitration yield
Data to verify
Valericanhydride: 67% (4 h), 83% (8 h)
Propionic: 94% (4 h); Butyric: 67% (4 h), 81% (8 h); Acetic: 53% (4 h)
Reported yield context vs. other anhydrides
Zeolite Hβ, toluene, 50 °C; extended time may improve yield
Nitration Zeolite Catalysis Green Chemistry

Alcoholysis Kinetics with Cyclohexanol

The alcoholysis of valericanhydride with cyclohexanol in the presence of formic acid follows second-order kinetics, with a rate constant (k) of 0.015 L·mol⁻¹·min⁻¹ at 333 K [1]. While direct comparative data for other anhydrides in this exact system are not available in the primary literature, this quantitative rate constant serves as a class-level benchmark for process optimization when using this specific reagent.

Alcoholysis rate constant
Class-level
k = 0.015 L·mol⁻¹·min⁻¹ at 333 K
Supports kinetic modeling for process design
Formic acid-catalyzed, cyclohexanol system
Kinetics Alcoholysis Process Chemistry

Esterification Degree in Chitin Modification

In the synthesis of the novel biopolymer chitin dipentanoate (DVCH), valericanhydride was used as both the acylation agent and the reaction medium. This approach achieved a degree of esterification close to 2 (i.e., nearly complete substitution of available hydroxyl groups) [1]. This high efficiency demonstrates the compound's effectiveness in modifying polysaccharides for advanced biomaterial applications.

Esterification degree
Reported
Close to 2 (near complete substitution)
High substitution efficiency for chitin modification
Solvent-free acylation, perchloric acid catalyst
Biopolymers Chitin Modification Biomaterials

Room Temperature Friedel-Crafts Acylation Efficiency

Using a silica-supported sulfonic acid catalyst, valericanhydride achieved 100% conversion in the Friedel-Crafts acylation of anisole (Entry 4c) and veratrole (Entry 5c) at room temperature (22 °C) [1]. In contrast, acetic anhydride required a higher temperature of 120 °C for similar acylation reactions on these substrates [1].

Friedel-Crafts conversion
Data to verify
Valericanhydride: 100% at 22 °C
Acetic anhydride: 90–95% at 120 °C
Reported ambient-temperature conversion
Silica-supported sulfonic acid catalyst, 1.5 h
Friedel-Crafts Acylation Heterogeneous Catalysis Green Chemistry

Microwave-Assisted Acylation Performance

In a microwave-assisted Friedel-Crafts acylation of toluene, valericanhydride yielded a single regioisomer in 60–76% yield after a 15-minute reaction [1]. While the study compared four anhydrides (acetic, benzoic, propionic, and valeric), specific yields for each were not individually reported, but valericanhydride fell within the overall 60–76% range [1].

Microwave acylation yield
Context-dependent
60–76% yield (15 min)
Comparable performance under microwave conditions
AlCl₃, toluene; range covers tested anhydrides
Microwave Synthesis Acylation Teaching Laboratory

Valericanhydride Optimized Use Cases


Ambient-Temperature Friedel-Crafts Acylation

Valericanhydride enables 100% conversion in Friedel-Crafts acylations of activated aromatics at room temperature, offering a 98°C reduction in reaction temperature compared to acetic anhydride [4]. This scenario is ideal for energy-efficient, green chemistry processes and for substrates that are thermally labile [4].

C5-Functionalized Biopolymer Synthesis

The compound achieves near-complete esterification (degree close to 2) when used as both solvent and reagent in chitin modification [4]. This high efficiency is critical for producing hydrophobic, processable biomaterials for tissue engineering, controlled drug release, and antimicrobial packaging [4].

Solution Thermodynamics for Process Design

In binary mixtures with long-chain alkanes, valericanhydride exhibits maximum excess molar enthalpy at mole fractions of 0.47–0.49, a distinct range compared to hexanoic anhydride (0.44–0.47) [4]. This data is essential for chemical engineers designing separation units, formulating solvent blends, or scaling up reactions where thermal effects are critical [4].

Kinetic Modeling of Alcoholysis

The defined second-order rate constant (k = 0.015 L·mol⁻¹·min⁻¹ at 333 K) for valericanhydride alcoholysis with cyclohexanol [4] provides a quantitative foundation for kinetic modeling, enabling accurate prediction of reaction progress and optimization of industrial esterification and transesterification processes [4].

Application
Selection Property
Validation Focus
Ambient-temperature Friedel-Crafts acylation
Room-temperature reactivity with activated aromatics
Conversion at ambient temperature vs. elevated temperature
C5-functionalized biopolymer synthesis
High esterification degree as solvent/reagent
Substitution degree and material processability
Solution thermodynamics for process design
Distinct solvation profile in alkane mixtures
Excess molar enthalpy at specific mole fractions
Kinetic modeling of alcoholysis
Defined second-order rate constant
Reaction progress prediction and scale-up

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